![molecular formula C25H38O3 B1245576 Trisphaerolide A](/img/structure/B1245576.png)
Trisphaerolide A
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Overview
Description
Trisphaerolide A is a natural product found in Erylus trisphaerus with data available.
Scientific Research Applications
Chemical Structure and Biogenesis
Trisphaerolide A, a compound extracted from the marine sponge Erylus trisphaerus, is noted for its mildly cytotoxic properties. The structure of trisphaerolide A is elucidated through detailed spectroscopic data analysis. It is believed to have a polyketide biogenesis, incorporating a unique pathway variant involving the addition of methyl branches from acetate units (van Altena et al., 2003).
Antitumor Activity
Trisphaeridine, a compound related to trisphaerolide A, has been studied for its anticancer properties. It is among the alkaloids isolated from Amaryllidaceae shown to inhibit P-glycoprotein and induce apoptosis. This research highlights the potential of these alkaloids, including trisphaeridine, in anticancer therapies (Zupkó et al., 2009).
Synthetic Applications
The synthesis of trisphaeridine, closely related to trisphaerolide A, has been achieved through palladium-catalyzed aryl–aryl coupling reactions. This synthesis method is crucial for the production of fully aromatized phenanthridine and benzo[c]phenanthridine alkaloids, demonstrating the compound's importance in organic chemistry and potential pharmaceutical applications (Harayama et al., 2001).
Biosynthesis in Fungi
Research on the biosynthesis of trisporoids in zygomycete Blakeslea trispora offers insight into the metabolic pathways leading to compounds like trisphaerolide A. This study enhances our understanding of fungal biochemistry and its implications for natural product synthesis (Schachtschabel et al., 2008).
properties
Product Name |
Trisphaerolide A |
---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |
InChI |
InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |
InChI Key |
MPMOMJZPGJTYMV-CPBUKKLUSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |
Canonical SMILES |
CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |
synonyms |
trisphaerolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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